![molecular formula C19H20ClN3O2S B2607756 3-(5-chloro-2-methoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1257550-28-9](/img/structure/B2607756.png)
3-(5-chloro-2-methoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
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Description
3-(5-chloro-2-methoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2S and its molecular weight is 389.9. The purity is usually 95%.
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Scientific Research Applications
Free Radical Scavenging
Research has shown that certain urea derivatives, such as T‐0162, exhibit significant free radical scavenging properties. These compounds have been investigated for their ability to reduce myocardial infarct size in rabbits by inhibiting the generation of superoxide anions and hydroxyl radicals both in vitro and in vivo (Yamashita et al., 2000). This suggests potential therapeutic applications in conditions associated with oxidative stress and free radical-induced damage.
Anticancer Activity
A study on a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed significant antiproliferative effects against various cancer cell lines, indicating the potential of these compounds as anticancer agents. The research highlighted the design, synthesis, and evaluation of these derivatives, showing promising results in inhibiting cancer cell proliferation (Jian Feng et al., 2020).
Synthesis of Novel Compounds
Urea derivatives have been utilized in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals. For instance, the rearrangement of chlorinated pyrrolidin-2-ones led to the creation of 5-methoxylated 3-pyrrolin-2-ones, which are valuable for the development of new agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Enzyme Inhibition and Antioxidant Properties
Certain urea derivatives have demonstrated enzyme inhibition and antioxidant properties, which could be beneficial in the treatment of various diseases. A study on unsymmetrical 1,3-disubstituted ureas showcased their ability to inhibit enzymes such as urease and β-glucuronidase, along with potential anticancer activity, further emphasizing the diverse applications of urea derivatives in scientific research (Mustafa et al., 2014).
Corrosion Inhibition
Research on organic compounds, including urea derivatives, has demonstrated their effectiveness in inhibiting corrosion in metal surfaces. This application is critical in industries where metal preservation is essential, indicating the utility of urea derivatives in materials science and engineering (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-22-9-3-5-15(22)12-23(13-16-6-4-10-26-16)19(24)21-17-11-14(20)7-8-18(17)25-2/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTUFSJVFRPVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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